Lipophilicity (XLogP3) Differentiation: 2,3-Dimethylphenyl vs. Unsubstituted Phenyl Analog
The 2,3-dimethylphenyl substituent elevates the computed XLogP3 to 3.3 [1], which is approximately 0.8 log units higher than the estimated value for the unsubstituted phenyl analog (calculated XLogP3 ≈ 2.5 based on fragment contribution methods). This difference places the compound closer to the optimal CNS lipophilicity range (2.0–3.5) while still maintaining sufficient aqueous solubility for in vitro assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Unsubstituted phenyl analog (4-phenylpiperazin-1-yl)(4-methylpiperidin-1-yl)methanone): estimated XLogP3 ≈ 2.5 (fragment-based calculation; no experimentally measured logP/logD available) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 |
| Conditions | Computed using XLogP3 algorithm as reported by Kuujia; comparator value estimated by fragment addition method (no experimental confirmation) |
Why This Matters
Lipophilicity directly governs membrane permeability, CNS penetration potential, and non-specific protein binding; the 0.8 log unit difference is sufficient to meaningfully alter pharmacokinetic and pharmacodynamic profiles in cell-based and in vivo models.
- [1] Kuujia. 1-(2,3-dimethylphenyl)-4-(4-methylpiperidine-1-carbonyl)piperazine, CAS 890605-14-8. Computed Properties (XLogP3 = 3.3). https://www.kuujia.com/cas-890605-14-8.html (accessed 2026-05-04). View Source
